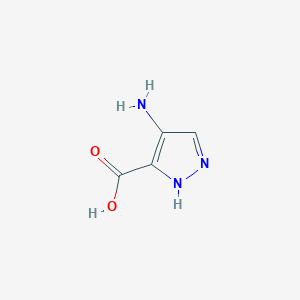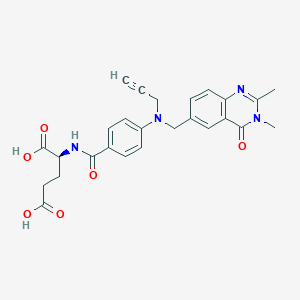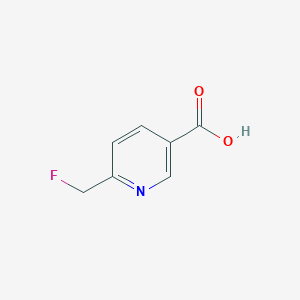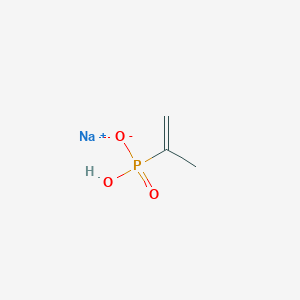
Phosphonic acid, (1-methylethenyl)-, homopolymer, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, (1-methylethenyl)-, homopolymer, sodium salt, commonly known as Polyaspartic acid (PAA), is a biodegradable polymer that has gained significant attention in the scientific community due to its unique properties and various applications. PAA is a water-soluble polymer that has the ability to chelate metal ions and form a protective layer on metal surfaces, making it an ideal candidate for use in industrial coatings and water treatment applications.
Applications De Recherche Scientifique
Phosphonic acid, (1-methylethenyl)-, homopolymer, sodium salt has a wide range of scientific research applications, including use in water treatment, biomedical applications, and industrial coatings. In water treatment applications, Phosphonic acid, (1-methylethenyl)-, homopolymer, sodium salt is used as a sequestering agent to remove metal ions from wastewater. In biomedical applications, Phosphonic acid, (1-methylethenyl)-, homopolymer, sodium salt has been used as a drug carrier and in tissue engineering. In industrial coatings, Phosphonic acid, (1-methylethenyl)-, homopolymer, sodium salt is used as a corrosion inhibitor and as a protective coating on metal surfaces.
Mécanisme D'action
The mechanism of action of Phosphonic acid, (1-methylethenyl)-, homopolymer, sodium salt is based on its ability to chelate metal ions and form a protective layer on metal surfaces. Phosphonic acid, (1-methylethenyl)-, homopolymer, sodium salt has a high affinity for metal ions, which allows it to remove metal ions from solution and form a protective layer on metal surfaces. This protective layer prevents further corrosion and degradation of the metal surface.
Effets Biochimiques Et Physiologiques
Phosphonic acid, (1-methylethenyl)-, homopolymer, sodium salt has been shown to have low toxicity and biocompatibility, making it an ideal candidate for use in biomedical applications. Phosphonic acid, (1-methylethenyl)-, homopolymer, sodium salt has also been shown to have antioxidant properties, which may have potential therapeutic benefits.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Phosphonic acid, (1-methylethenyl)-, homopolymer, sodium salt is its biodegradability, which makes it an environmentally friendly option for use in various applications. Phosphonic acid, (1-methylethenyl)-, homopolymer, sodium salt is also water-soluble, which makes it easy to handle and use in lab experiments. However, one limitation of Phosphonic acid, (1-methylethenyl)-, homopolymer, sodium salt is its high cost, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on Phosphonic acid, (1-methylethenyl)-, homopolymer, sodium salt, including the development of new synthesis methods to improve its efficiency and reduce its cost. Additionally, there is potential for the use of Phosphonic acid, (1-methylethenyl)-, homopolymer, sodium salt in drug delivery systems and tissue engineering applications. Further research is also needed to fully understand the mechanism of action of Phosphonic acid, (1-methylethenyl)-, homopolymer, sodium salt and its potential therapeutic benefits.
Méthodes De Synthèse
Phosphonic acid, (1-methylethenyl)-, homopolymer, sodium salt can be synthesized through the polymerization of L-aspartic acid using a variety of methods, including thermal polymerization, chemical polymerization, and enzymatic polymerization. The most common method is thermal polymerization, which involves heating L-aspartic acid at high temperatures in the presence of a catalyst. Chemical polymerization involves the use of a chemical initiator to initiate the polymerization reaction, while enzymatic polymerization utilizes enzymes to catalyze the polymerization reaction.
Propriétés
Numéro CAS |
118632-18-1 |
|---|---|
Nom du produit |
Phosphonic acid, (1-methylethenyl)-, homopolymer, sodium salt |
Formule moléculaire |
C3H6NaO3P |
Poids moléculaire |
144.04 g/mol |
Nom IUPAC |
sodium;hydroxy(prop-1-en-2-yl)phosphinate |
InChI |
InChI=1S/C3H7O3P.Na/c1-3(2)7(4,5)6;/h1H2,2H3,(H2,4,5,6);/q;+1/p-1 |
Clé InChI |
BXBOSIKDGKRDHR-UHFFFAOYSA-M |
SMILES isomérique |
CC(=C)P(=O)(O)[O-].[Na+] |
SMILES |
CC(=C)P(=O)(O)[O-].[Na+] |
SMILES canonique |
CC(=C)P(=O)(O)[O-].[Na+] |
Pictogrammes |
Irritant; Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




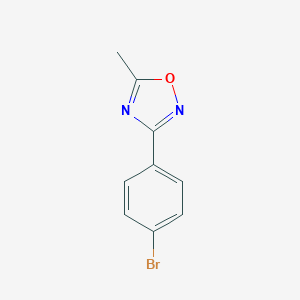
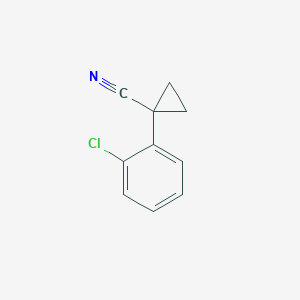
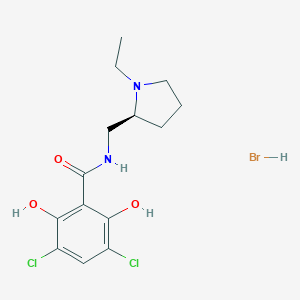
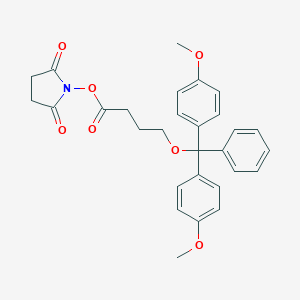
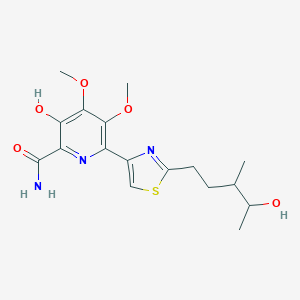
![Thieno[2,3-c]pyridine, 6-ethyl-4,5,6,7-tetrahydro-2-methyl-(9CI)](/img/structure/B40754.png)
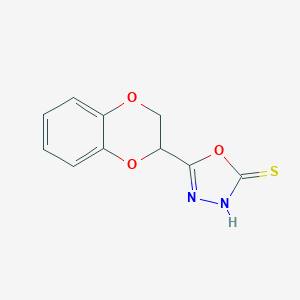
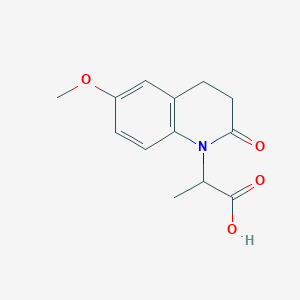
![2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-6-phosphonohexanoic acid](/img/structure/B40761.png)
